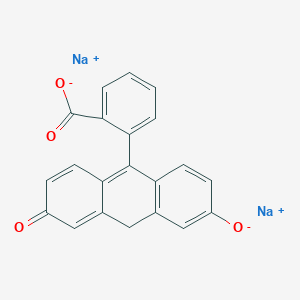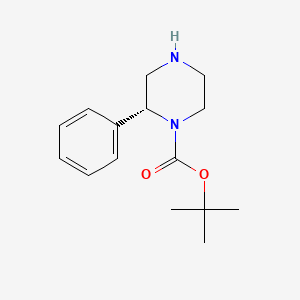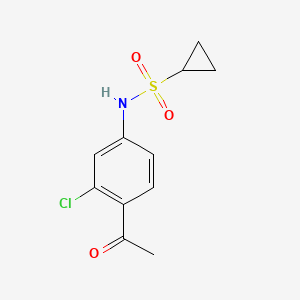![molecular formula C11H13N5O4 B7945444 2-[2-(2-methylpropanoylamino)-6-oxo-3H-purin-9-yl]acetic acid](/img/structure/B7945444.png)
2-[2-(2-methylpropanoylamino)-6-oxo-3H-purin-9-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(2-methylpropanoylamino)-6-oxo-3H-purin-9-yl]acetic acid is a chemical compound with unique properties and applications in various fields. It is known for its stability and reactivity, making it a valuable substance in scientific research and industrial applications.
Preparation Methods
The preparation of 2-[2-(2-methylpropanoylamino)-6-oxo-3H-purin-9-yl]acetic acid involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents under controlled temperature and pressure conditions to achieve the desired product. Industrial production methods often involve large-scale synthesis using advanced equipment to ensure high purity and yield.
Chemical Reactions Analysis
2-[2-(2-methylpropanoylamino)-6-oxo-3H-purin-9-yl]acetic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[2-(2-methylpropanoylamino)-6-oxo-3H-purin-9-yl]acetic acid has a wide range of scientific research applications. In chemistry, it is used as a reagent in various reactions. In biology, it plays a role in studying cellular processes and molecular interactions. In medicine, it is investigated for its potential therapeutic effects. In industry, it is used in the production of various materials and chemicals.
Mechanism of Action
The mechanism of action of 2-[2-(2-methylpropanoylamino)-6-oxo-3H-purin-9-yl]acetic acid involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity, leading to various biological and chemical outcomes.
Comparison with Similar Compounds
2-[2-(2-methylpropanoylamino)-6-oxo-3H-purin-9-yl]acetic acid can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable structures and reactivity. this compound stands out due to its specific properties and applications that make it particularly valuable in certain contexts.
Properties
IUPAC Name |
2-[2-(2-methylpropanoylamino)-6-oxo-3H-purin-9-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O4/c1-5(2)9(19)14-11-13-8-7(10(20)15-11)12-4-16(8)3-6(17)18/h4-5H,3H2,1-2H3,(H,17,18)(H2,13,14,15,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GULSZAIMYPQTIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC(=O)C2=C(N1)N(C=N2)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)NC1=NC(=O)C2=C(N1)N(C=N2)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![sodium;2-[[(4R)-4-[(3R,7R,10S,12S,13R,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate](/img/structure/B7945362.png)



![6-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B7945393.png)
![calcium;2-[[4-[(2-amino-5-formyl-4-oxo-1,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate;pentahydrate](/img/structure/B7945395.png)



![3-[2-(2-chloro-6-fluorophenyl)ethyl]-1H-pyrazol-5-amine hydrochloride](/img/structure/B7945410.png)


![(3S)-1-(2-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B7945435.png)
![2,4-dioxo-10H-pyrimido[4,5-b]quinoline-5-carboxylic acid](/img/structure/B7945438.png)
